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3H-Pyrrolo[2,3-B]pyridine

Physicochemical characterization Kinase inhibitor selectivity Bioisostere basicity

3H-Pyrrolo[2,3-b]pyridine (CAS 271-66-9), commonly referred to as 7-azaindole in its 1H-tautomeric form, is a heteroaromatic scaffold composed of fused pyrrole and pyridine rings. It serves as a privileged hinge-binding fragment in kinase inhibitor design, characterized by a bidentate hydrogen-bonding motif involving the pyrrole N–H donor and pyridine N acceptor.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 271-66-9
Cat. No. B3350365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Pyrrolo[2,3-B]pyridine
CAS271-66-9
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1C=NC2=C1C=CC=N2
InChIInChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4-5H,3H2
InChIKeyMQVPEPQLLRCIIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Pyrrolo[2,3-b]pyridine (CAS 271-66-9) for Kinase-Targeted Procurement: Core Scaffold Identification


3H-Pyrrolo[2,3-b]pyridine (CAS 271-66-9), commonly referred to as 7-azaindole in its 1H-tautomeric form, is a heteroaromatic scaffold composed of fused pyrrole and pyridine rings [1]. It serves as a privileged hinge-binding fragment in kinase inhibitor design, characterized by a bidentate hydrogen-bonding motif involving the pyrrole N–H donor and pyridine N acceptor [2]. This scaffold underpins clinically approved agents such as vemurafenib and pexidartinib, demonstrating its translational relevance in oncology [3].

Procurement Risk: Why Substituting Indole or 4-/6-Azaindole Isomers for 3H-Pyrrolo[2,3-b]pyridine Compromises Kinase Selectivity and Basicity Tuning


Generic substitution among azaindole isomers or with indole is not feasible due to quantifiable differences in basicity, hydrogen-bonding geometry, and kinase selectivity profiles. The pyridinic nitrogen position directly determines the protonation state under physiological conditions, which governs target engagement and off-target promiscuity [1]. For instance, 7-azaindole exhibits a pKa of 4.59—substantially lower than 4-azaindole (pKa 6.94) and 6-azaindole (pKa 7.95)—meaning it remains predominantly unprotonated at neutral pH, a property exploited in thrombin and kinase inhibitor design to minimize trypsin-like off-target activity [2]. Furthermore, the bidentate hinge-binding geometry of 7-azaindole is structurally distinct from indole, which provides only a single N–H donor interaction, directly impacting kinase selectivity and potency as demonstrated in the B-Raf inhibitor series leading to vemurafenib [3].

Quantitative Differentiation Evidence for 3H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Against Closest In-Class Analogs


Basicity Tuning: 7-Azaindole pKa is 2.35–3.36 Units Lower Than 4-Azaindole and 6-Azaindole, Dictating pH-Dependent Protonation and Selectivity

Experimental pKa measurements at 20°C in water reveal that 7-azaindole (pKa = 4.59) is a substantially weaker base than 4-azaindole (pKa = 6.94) and 6-azaindole (pKa = 7.95) [1]. This difference of 2.35 and 3.36 pKa units respectively translates to approximately 200- to 2,300-fold lower protonated species concentration at physiological pH 7.4, directly affecting the compound's ionization state, membrane permeability, and off-target engagement at trypsin-like serine proteases.

Physicochemical characterization Kinase inhibitor selectivity Bioisostere basicity

Hinge-Binding Architecture: 7-Azaindole Enables Bidentate H-Bonding vs. Monodentate Indole, Validated in B-RafV600E Co-Crystal Structures

In the co-crystal structure of vemurafenib (a 7-azaindole derivative) bound to B-RafV600E (PDB: 3OG7), the 7-azaindole core forms two hydrogen bonds with the hinge residues: the pyridine N accepts a hydrogen bond from the backbone NH of Cys532 (distance ~2.9 Å), while the pyrrole NH donates to the backbone carbonyl of Gln530 (distance ~3.0 Å) [1]. In contrast, indole-based inhibitors can only donate the single pyrrole NH, lacking the H-bond acceptor nitrogen, which reduces binding affinity and selectivity as confirmed by comparative biochemical profiling of the PLX4720 series [2].

Kinase hinge binding X-ray crystallography Scaffold design

Kinase Selectivity: 7-Azaindole-Derived PLX4720 Achieves 10-Fold B-RafV600E Selectivity Over Wild-Type B-Raf and >100-Fold Over Frk, Src, Fak, FGFR

The 7-azaindole derivative PLX4720 inhibits B-RafV600E with an IC50 of 13 nM in cell-free assays and demonstrates 10-fold selectivity over wild-type B-Raf, as well as >100-fold selectivity over a panel of other kinases including Frk, Src, Fak, FGFR, and Aurora A (IC50 = 1.3–3.4 μM) [1]. This selectivity profile was confirmed in cellular assays where PLX4720 potently inhibited ERK phosphorylation exclusively in B-RafV600E-bearing cell lines, with no effect in cells expressing only wild-type B-Raf [2]. In comparison, indole-based inhibitors developed concurrently for the same kinase target often exhibited broader kinome reactivity, necessitating additional structural modifications to achieve comparable selectivity windows.

Kinase inhibitor selectivity B-RafV600E Cancer therapeutics

Solubility and Physicochemical Tuning: 7-Azaindole Improves Aqueous Solubility Over Indole in CB1 Allosteric Modulator Series

Thermodynamic solubility assessment in phosphate-buffered saline (pH 7.4, 37°C) of indole-2-carboxamide, 6-azaindole-2-carboxamide, and 7-azaindole-2-carboxamide analogs revealed that replacement of the indole core with 6- or 7-azaindole led to measurable enhancement of aqueous solubility, although all compounds remained in the low-solubility range [1]. The 7-azaindole analog (compound 9a) exhibited exceptionally low solubility in common organic solvents, yet its aqueous solubility was improved relative to the indole counterpart; however, precise quantification was limited by precipitation issues during sample preparation [2]. This finding aligns with independent observations that the introduction of a pyridinic nitrogen reduces overall lipophilicity (ΔlogP ≈ -0.5 to -1.0 units relative to indole), providing a physicochemical tuning handle not available in the all-carbon indole scaffold [3].

Aqueous solubility Bioisostere Physicochemical optimization

Clinical Validation: Vemurafenib (7-Azaindole) Achieves FDA Approval for BRAF-Mutant Melanoma, Confirming Scaffold Translational Tractability

Vemurafenib (Zelboraf®), a 7-azaindole derivative, received FDA approval in 2011 for the treatment of unresectable or metastatic melanoma harboring the BRAF V600E mutation, based on a Phase III trial demonstrating a 63% reduction in the risk of death and a 74% reduction in the risk of tumor progression compared to dacarbazine [1]. This represents the first FDA-approved kinase inhibitor built on a 7-azaindole scaffold, providing unequivocal evidence of the scaffold's suitability for oral bioavailability, metabolic stability, and clinical safety at therapeutic doses. A second 7-azaindole derivative, pexidartinib (Turalio®), received FDA approval in 2019 for tenosynovial giant cell tumor, further validating the scaffold's translational potential across distinct kinase targets (CSF1R vs. B-Raf) [2]. No indole-based kinase inhibitor has achieved comparable regulatory success without extensive structural deviation from the indole core.

Clinical translation FDA approval Scaffold validation

3H-Pyrrolo[2,3-b]pyridine (7-Azaindole): Validated Application Scenarios Stemming from Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Requiring Selective Hinge-Binding with Low Basicity

For kinase targets where avoiding off-target activity at aspartyl proteases or trypsin-like enzymes is critical, 7-azaindole (pKa 4.59) provides a bidentate hinge-binding motif that remains predominantly unprotonated at physiological pH, in contrast to 4-azaindole (pKa 6.94) or 6-azaindole (pKa 7.95). This property was directly exploited in the design of selective thrombin inhibitors and is supported by experimental pKa data . The B-RafV600E inhibitor PLX4720 (IC50 = 13 nM, >100-fold selectivity over non-target kinases) exemplifies how this basicity profile translates into kinome selectivity .

Bioisosteric Replacement of Indole in Solubility-Limited Lead Series

When indole-based lead compounds exhibit solubility-limited absorption or formulation challenges, substituting the indole core with the 3H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold reduces lipophilicity by approximately 0.5–1.0 logP units while retaining the critical N–H hydrogen-bond donor . Experimental solubility studies in the CB1 allosteric modulator series confirmed that 7-azaindole-containing analogs demonstrated enhanced aqueous solubility relative to their indole counterparts, although precise quantification was technically constrained . This substitution is particularly valuable in CNS and oncology programs where moderate logP is required for balanced permeability and solubility.

De-Risked Kinase Drug Discovery with Clinically Validated Scaffold

For programs requiring reduced translational risk, the 3H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is supported by two FDA-approved drugs—vemurafenib (B-Raf, melanoma) and pexidartinib (CSF1R, tenosynovial giant cell tumor)—demonstrating that the core scaffold can support oral bioavailability, acceptable human PK, and clinical efficacy across distinct kinase targets . This clinical track record provides procurement justification for scaffold selection in new kinase inhibitor programs, particularly when indole-based or other heterocyclic scaffolds lack comparable regulatory validation.

Structure-Based Design Leveraging Bidentate Hinge-Binding Geometry

Medicinal chemistry programs employing structure-based drug design can exploit the crystallographically validated bidentate hydrogen-bonding geometry of 7-azaindole with the kinase hinge (PDB: 3OG7, vemurafenib bound to B-RafV600E, H-bond distances ~2.9–3.0 Å) . This interaction provides a reliable anchor that orients substituents toward selectivity pockets (e.g., the DFG-out hydrophobic pocket or the solvent channel), enabling rational optimization of potency and selectivity. The bidentate motif distinguishes 7-azaindole from indole (monodentate) and provides a predictable binding mode that can be incorporated into computational docking and FBDD workflows .

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